molecular formula C18H24N2O4S B6013742 3,4-Dimethyl-6-({2-[(5-propylthiophen-3-yl)carbonyl]hydrazinyl}carbonyl)cyclohex-3-ene-1-carboxylic acid

3,4-Dimethyl-6-({2-[(5-propylthiophen-3-yl)carbonyl]hydrazinyl}carbonyl)cyclohex-3-ene-1-carboxylic acid

Cat. No.: B6013742
M. Wt: 364.5 g/mol
InChI Key: APWUQIHXGASFMI-UHFFFAOYSA-N
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Description

3,4-Dimethyl-6-({2-[(5-propylthiophen-3-yl)carbonyl]hydrazinyl}carbonyl)cyclohex-3-ene-1-carboxylic acid is an organic compound with a complex structure that includes a cyclohexene ring, carboxylic acid group, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethyl-6-({2-[(5-propylthiophen-3-yl)carbonyl]hydrazinyl}carbonyl)cyclohex-3-ene-1-carboxylic acid typically involves multiple steps:

    Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation of an aldehyde or alcohol precursor.

    Attachment of the Thiophene Moiety: The thiophene ring can be attached through a cross-coupling reaction such as the Suzuki or Stille coupling.

    Hydrazinylcarbonyl Group Addition: The hydrazinylcarbonyl group can be introduced through a reaction between a hydrazine derivative and a carbonyl compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols or amines.

    Substitution: The compound can participate in substitution reactions, especially at the thiophene ring, where electrophilic aromatic substitution can introduce various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine, chlorine, and various nitrating agents.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Halogenated or nitrated derivatives of the thiophene ring.

Scientific Research Applications

Chemistry

In chemistry, 3,4-Dimethyl-6-({2-[(5-propylthiophen-3-yl)carbonyl]hydrazinyl}carbonyl)cyclohex-3-ene-1-carboxylic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions might allow for the design of prodrugs or active pharmaceutical ingredients with improved efficacy and safety profiles.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as conductivity, stability, or reactivity. Its incorporation into polymers or other materials could lead to innovative applications in electronics, coatings, and more.

Mechanism of Action

The mechanism of action of 3,4-Dimethyl-6-({2-[(5-propylthiophen-3-yl)carbonyl]hydrazinyl}carbonyl)cyclohex-3-ene-1-carboxylic acid would depend on its specific application. In a biological context, it might interact with enzymes, receptors, or other molecular targets, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dimethyl-6-({2-[(5-methylthiophen-3-yl)carbonyl]hydrazinyl}carbonyl)cyclohex-3-ene-1-carboxylic acid
  • 3,4-Dimethyl-6-({2-[(5-ethylthiophen-3-yl)carbonyl]hydrazinyl}carbonyl)cyclohex-3-ene-1-carboxylic acid
  • 3,4-Dimethyl-6-({2-[(5-butylthiophen-3-yl)carbonyl]hydrazinyl}carbonyl)cyclohex-3-ene-1-carboxylic acid

Uniqueness

The uniqueness of 3,4-Dimethyl-6-({2-[(5-propylthiophen-3-yl)carbonyl]hydrazinyl}carbonyl)cyclohex-3-ene-1-carboxylic acid lies in its specific combination of functional groups and structural features. The presence of the propylthiophen moiety, along with the hydrazinylcarbonyl group, provides distinct reactivity and potential applications compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

3,4-dimethyl-6-[[(5-propylthiophene-3-carbonyl)amino]carbamoyl]cyclohex-3-ene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4S/c1-4-5-13-8-12(9-25-13)16(21)19-20-17(22)14-6-10(2)11(3)7-15(14)18(23)24/h8-9,14-15H,4-7H2,1-3H3,(H,19,21)(H,20,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APWUQIHXGASFMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=CS1)C(=O)NNC(=O)C2CC(=C(CC2C(=O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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